molecular formula C19H14N2O3S B2390140 (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one CAS No. 477847-98-6

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one

Cat. No. B2390140
M. Wt: 350.39
InChI Key: QCZPUUPRAGHGNP-VAWYXSNFSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its discovery or synthesis.



Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include looking at reaction rates, equilibrium constants, and the conditions needed for the reaction to occur.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational chemistry.


Safety And Hazards

This involves understanding the potential risks associated with the compound. It can include toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting potential future research directions. It could include potential applications of the compound, or ways to improve its synthesis or properties.


properties

IUPAC Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-13-18(25-19(20-13)15-8-3-2-4-9-15)17(22)12-11-14-7-5-6-10-16(14)21(23)24/h2-12H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZPUUPRAGHGNP-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one

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